molecular formula C15H16BrN B7978304 Benzyl[(3-bromo-5-methylphenyl)methyl]amine

Benzyl[(3-bromo-5-methylphenyl)methyl]amine

Cat. No.: B7978304
M. Wt: 290.20 g/mol
InChI Key: NRDRVVSWUZJWNP-UHFFFAOYSA-N
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Description

Benzyl[(3-bromo-5-methylphenyl)methyl]amine is an organic compound that features a benzylamine structure with a bromine and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(3-bromo-5-methylphenyl)methyl]amine typically involves the following steps:

    Bromination: The starting material, 3-methylbenzylamine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Alkylation: The brominated intermediate is then subjected to alkylation with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(3-bromo-5-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an amine oxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include imines, nitriles, and amine oxides.

    Reduction: Products include dehalogenated amines and amine oxides.

Scientific Research Applications

Organic Synthesis

Benzyl[(3-bromo-5-methylphenyl)methyl]amine serves as a versatile building block in organic synthesis. It is used to create more complex aromatic compounds through various reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
  • Coupling Reactions: Engages in reactions like Suzuki coupling to form complex structures.

Research indicates potential biological activities for this compound:

  • Antimicrobial Properties: Preliminary studies suggest it exhibits activity against several bacterial strains, potentially disrupting cell membranes or inhibiting metabolic pathways.
  • Anticancer Activity: In vitro studies have shown that the compound may induce apoptosis in cancer cells via reactive oxygen species (ROS) generation, indicating its potential as an anticancer agent.

Pharmaceutical Applications

The compound is being investigated for its role as a pharmaceutical intermediate. Its structural characteristics may allow it to interact with biological targets effectively, suggesting potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The mechanism was hypothesized to involve membrane disruption, leading to cell lysis. Further investigations are needed to elucidate the exact pathways involved.

Case Study 2: Anticancer Mechanism

In vitro analysis showed that this compound could induce apoptosis in human cancer cell lines. The study revealed that treatment led to increased levels of ROS and altered expression of cell cycle regulators, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of Benzyl[(3-bromo-5-methylphenyl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.

    3-Bromo-5-methylbenzylamine: Similar structure but without the benzyl group, affecting its overall reactivity and applications.

    Benzyl[(3-chloro-5-methylphenyl)methyl]amine: Similar but with a chlorine substituent instead of bromine, which can alter its reactivity and biological activity.

Uniqueness

Benzyl[(3-bromo-5-methylphenyl)methyl]amine is unique due to the presence of both bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and interactions in biological systems. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Benzyl[(3-bromo-5-methylphenyl)methyl]amine, a compound characterized by its unique brominated aromatic structure and amine functionality, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C12_{12}H14_{14}BrN, reflecting the presence of a bromine atom which enhances its reactivity. The structure includes a brominated aromatic ring and an amine group, contributing to its interactions with biological targets such as enzymes and receptors.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes through covalent or non-covalent bonding, potentially altering their activity.
  • Receptor Modulation : Its amine group allows for binding to various receptors, influencing signaling pathways within cells.
  • Redox Reactions : The presence of the bromine atom can facilitate redox reactions, impacting the oxidative state of target molecules.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cytotoxic Effects : The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis. For instance, it was effective against human colorectal carcinoma (HCT-116) and lung adenocarcinoma (A549) cells .
  • Mechanisms of Action : It may disrupt cell cycle progression and promote mitochondrial apoptosis through interactions with DNA and topoisomerases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects against strains such as Pseudomonas aeruginosa and Staphylococcus epidermidis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
tert-Butyl bromideC4_{4}H9_{9}BrGeneral organic reactions
3-Bromo-pentan-2-amineC5_{5}H10_{10}BrNLimited biological studies
BenzylamineC7_{7}H9_{9}NMild antibacterial properties

This compound stands out due to its specific combination of a brominated aromatic ring and an amine group, which may enhance its biological interactions compared to these analogs.

Case Studies

  • Cell Line Studies : In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, this compound showed an IC50_{50} value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
  • Antimicrobial Efficacy : A series of derivatives were synthesized from this compound, revealing enhanced antibacterial activity compared to parent compounds. The derivatives exhibited MIC values ranging from 0.002 to 0.016 µg/mL against multiple bacterial strains .

Properties

IUPAC Name

N-[(3-bromo-5-methylphenyl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN/c1-12-7-14(9-15(16)8-12)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDRVVSWUZJWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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